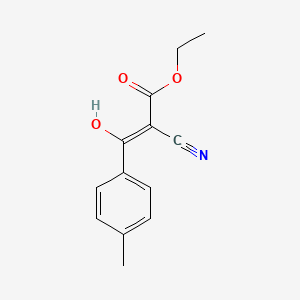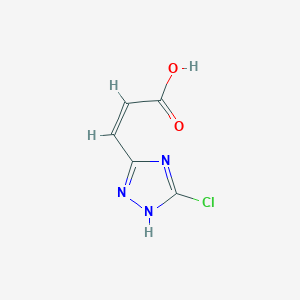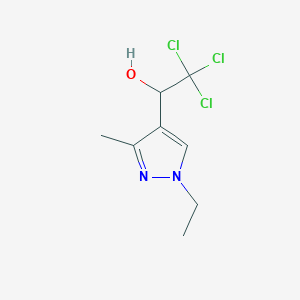
ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate
Vue d'ensemble
Description
Ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate , also known by its IUPAC name ethyl (2E)-3-(4-methylphenyl)-2-propenoate , is a chemical compound with the molecular formula C₁₂H₁₄O₂ . It falls under the category of aryl propenoates . This compound exhibits interesting properties due to its cyano and hydroxy functional groups.
Synthesis Analysis
The synthesis of ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate can be achieved through various methods, including esterification or acylation reactions. One common approach involves the reaction of ethyl acrylate with 4-methylphenylacetic acid in the presence of a suitable acid catalyst. The cyano group can be introduced using sodium cyanide or other cyanoating agents.
Molecular Structure Analysis
The compound’s molecular structure consists of an aryl ring (4-methylphenyl), a double bond (2Z or 2E configuration), a cyano group , and a hydroxy group . The Z or E configuration refers to the arrangement of substituents around the double bond. The cyano group imparts reactivity and polarity, while the hydroxy group contributes to hydrogen bonding interactions.
Chemical Reactions Analysis
- Hydrolysis : Ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate can undergo hydrolysis in aqueous conditions, yielding the corresponding carboxylic acid and alcohol .
- Michael Addition : The cyano group can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds.
- Esterification : Ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate can react with alcohols to form esters.
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 142°C at 1 mmHg.
- Purity : Typically 97% .
- Appearance : Liquid.
- Solubility : Soluble in organic solvents.
Applications De Recherche Scientifique
Crystal Packing Interactions
A study by Zhang et al. (2011) explored the crystal packing of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, revealing the presence of rare N⋯π and O⋯π interactions along with hydrogen bonds. These findings are significant in understanding the molecular interactions in crystal structures (Zhang, Wu, & Zhang, 2011).
Unusual Non-Hydrogen Bonding
Zhang et al. (2012) identified an unusual C⋯π interaction of non-hydrogen bond type in a related compound, ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, highlighting the importance of non-traditional molecular interactions in chemical compounds (Zhang, Tong, Wu, & Zhang, 2012).
Structural Analysis
Johnson et al. (2006) conducted a study focusing on the synthesis, characterization, and structural analysis of a similar compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, which contributes to the understanding of molecular structure and bonding in such compounds (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Coenzyme NADH Model Reactions
Fang et al. (2006) researched the reaction of a related compound with a coenzyme NADH model, providing insights into biological chemistry and the behavior of these compounds in biochemically relevant conditions (Fang, Liu, Wang, & Ke, 2006).
Chemical Synthesis and Applications
Meng et al. (2008) explored the hydrogenation of a similar compound, (E)-ethyl 2-oxo-4-arylbut-3-enoate, leading to significant findings in the field of organic synthesis and potential applications in pharmaceuticals (Meng, Zhu, & Zhang, 2008).
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation (H302, H315, H319, H335).
- Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective equipment (P261, P305+P351+P338).
- Storage : Store at room temperature.
Orientations Futures
Research avenues for ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate include:
- Biological Activity : Investigate its potential as a drug candidate.
- Synthetic Modifications : Explore derivatization to enhance specific properties.
- Toxicology Studies : Assess safety profiles and potential hazards.
Propriétés
IUPAC Name |
ethyl (Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)11(8-14)12(15)10-6-4-9(2)5-7-10/h4-7,15H,3H2,1-2H3/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHFXBYWRYRXHL-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=C(C=C1)C)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=C(C=C1)C)\O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1396399.png)
![ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1396400.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1396401.png)
![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one](/img/structure/B1396404.png)

![5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole](/img/structure/B1396407.png)


![4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B1396412.png)

![2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1396414.png)
![4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1396415.png)

